molecular formula C10H18N2O3 B1583113 Pro-val CAS No. 52899-09-9

Pro-val

Cat. No.: B1583113
CAS No.: 52899-09-9
M. Wt: 214.26 g/mol
InChI Key: AWJGUZSYVIVZGP-UHFFFAOYSA-N
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Description

Pro-val, also known as proline-valine, is a dipeptide composed of the amino acids proline and valine. Dipeptides are molecules consisting of two amino acids linked by a single peptide bond. Proline is a unique amino acid due to its cyclic structure, which introduces kinks in peptide chains, while valine is a branched-chain amino acid known for its hydrophobic properties. This compound is of interest in various fields, including biochemistry, pharmacology, and materials science, due to its structural and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pro-val typically involves the coupling of proline and valine using peptide bond formation techniques. One common method is the solid-phase peptide synthesis (SPPS), which involves the following steps:

    Activation of the Carboxyl Group: The carboxyl group of valine is activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent like hydroxybenzotriazole (HOBt).

    Coupling Reaction: The activated valine is then coupled with the amino group of proline, forming the peptide bond.

    Cleavage and Purification: The dipeptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using automated peptide synthesizers, which allow for the efficient and reproducible synthesis of peptides. The process involves similar steps as SPPS but is optimized for large-scale production. Additionally, enzymatic methods using proteases can be employed to catalyze the formation of this compound under mild conditions, offering an environmentally friendly alternative to chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

Pro-val can undergo various chemical reactions, including:

    Hydrolysis: The peptide bond in this compound can be hydrolyzed by proteolytic enzymes or acidic/basic conditions, resulting in the release of proline and valine.

    Oxidation: Oxidative conditions can modify the side chains of proline and valine, potentially altering the properties of the dipeptide.

Common Reagents and Conditions

    Hydrolysis: Enzymes such as trypsin or pepsin, or acidic conditions (e.g., hydrochloric acid).

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Substitution: Nucleophiles such as amines or thiols in the presence of activating agents.

Major Products Formed

    Hydrolysis: Proline and valine.

    Oxidation: Oxidized derivatives of proline and valine.

    Substitution: Modified this compound with new functional groups.

Scientific Research Applications

Pro-val has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study peptide bond formation and hydrolysis.

    Biology: Investigated for its role in protein structure and function, particularly in the context of proline-rich regions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of biomaterials and as a building block for the synthesis of more complex peptides.

Mechanism of Action

The mechanism of action of Pro-val depends on its specific application. In biological systems, this compound can interact with enzymes and receptors, influencing various biochemical pathways. For example, its cyclic structure can disrupt protein-protein interactions, while its hydrophobic properties can affect membrane permeability. The molecular targets and pathways involved include proteases, transporters, and signaling molecules.

Comparison with Similar Compounds

Pro-val can be compared with other dipeptides and amino acid derivatives:

    Proline-Glycine (Pro-Gly): Similar in structure but lacks the branched side chain of valine, resulting in different hydrophobicity and flexibility.

    Valine-Leucine (Val-Leu): Both are branched-chain amino acids, but the presence of proline in this compound introduces unique structural features.

    Proline-Alanine (Pro-Ala): Alanine is a smaller, less hydrophobic amino acid compared to valine, leading to differences in peptide properties.

This compound’s uniqueness lies in the combination of proline’s cyclic structure and valine’s hydrophobic side chain, which together confer distinct structural and functional characteristics.

Properties

IUPAC Name

3-methyl-2-(pyrrolidine-2-carbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-6(2)8(10(14)15)12-9(13)7-4-3-5-11-7/h6-8,11H,3-5H2,1-2H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWJGUZSYVIVZGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Prolyl-Valine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029030
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

52899-09-9
Record name Pro-val
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052899099
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC319054
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=319054
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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